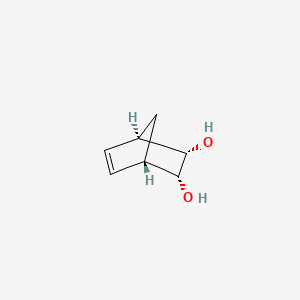

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is a stereochemically defined compound belonging to the norbornene family. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two hydroxyl groups. The unique stereochemistry of this compound makes it an interesting subject for various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. In this case, the reaction between cyclopentadiene and maleic anhydride forms the norbornene skeleton, which is subsequently hydroxylated to yield the diol. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the hydroxylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity and stereochemical integrity of the final product .

化学反応の分析

Types of Reactions

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond can be reduced to form the corresponding saturated compound.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions

Major Products

The major products formed from these reactions include norbornanone, norbornane, and various substituted norbornene derivatives .

科学的研究の応用

Chemistry

In chemistry, (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high-performance polymers with unique mechanical and thermal properties .

Biology and Medicine

The compound’s rigid structure and stereochemistry make it a valuable scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, coatings, and adhesives due to its reactivity and stability .

作用機序

The mechanism of action of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into the active sites of these targets, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .

類似化合物との比較

Similar Compounds

- (1R,2S,3R,4S)-1,7,7-Trimethylnorbornane-2,3-diol

- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Uniqueness

What sets (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol apart from similar compounds is its specific stereochemistry and the presence of both a double bond and two hydroxyl groups. This unique combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .

生物活性

(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is a bicyclic compound with significant potential in various biological applications. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O2. The compound features a bicyclic structure that contributes to its stability and reactivity. The presence of hydroxyl groups enhances its solubility in biological media and facilitates interactions with various biological targets.

Antitumor Activity

Recent research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the S phase.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| IMB-1406 | MCF-7 | 100.39 | 8.26 |

| Sunitinib | HepG2 | 98.61 | 7.60 |

| Sunitinib | MCF-7 | 88.89 | 8.65 |

The above data highlights that compounds structurally related to this compound can exhibit comparable or superior antitumor activity compared to established drugs like Sunitinib .

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This process involves several key pathways:

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the S phase, preventing DNA replication.

- Mitochondrial Dysfunction : It alters mitochondrial membrane potential leading to the activation of pro-apoptotic factors.

- Caspase Activation : The activation of caspases plays a crucial role in executing apoptosis.

These mechanisms suggest that this compound could be a promising candidate for cancer therapy .

Case Study 1: Cytotoxicity Against HepG2 Cells

A study investigating the cytotoxic effects of this compound analogs on HepG2 cells revealed an IC50 value significantly lower than that of conventional chemotherapeutics. The study utilized flow cytometry to analyze cell cycle distribution and confirmed an increase in cells arrested in the S phase post-treatment.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of norbornene derivatives indicated that modifications to the hydroxyl groups significantly influenced their biological activity. Compounds with additional functional groups showed enhanced interaction with cellular targets involved in apoptosis pathways.

特性

IUPAC Name |

(1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-9H,3H2/t4-,5+,6-,7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLWRLOYRRZECT-UMRXKNAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。